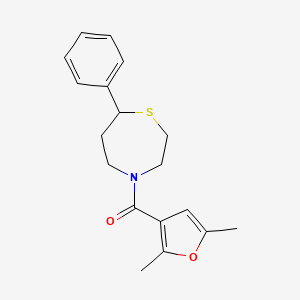
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane: is an organic compound with a unique structure that combines a furan ring, a thiazepan ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the formation of the furan and thiazepan rings followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Nucleophilic Addition: The ketone group in the compound can react with nucleophiles like amines or alcohols to form adducts.
Substitution Reactions: The methyl groups on the furan ring and the fluorine on the phenyl ring can be susceptible to substitution reactions depending on the reaction conditions.
Ring-Opening Reactions: The thiazepan ring might undergo cleavage under specific conditions depending on the reaction medium.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various nucleophiles for addition reactions. Reaction conditions typically involve the use of catalysts, such as palladium, and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the ketone group can yield alcohols or amines, while substitution reactions can introduce new functional groups onto the furan or phenyl rings.
Scientific Research Applications
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane has numerous applications in scientific research:
Chemistry: The compound’s unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Thiazepan derivatives are known to exhibit various biological activities, making this compound a potential candidate for biological studies.
Medicine: The compound’s potential biological activities suggest it could be explored for drug discovery and development.
Industry: Its unique chemical properties may make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane exerts its effects is not well-documented. the presence of multiple functional groups suggests that it could interact with various molecular targets and pathways. For example, the ketone group could participate in nucleophilic addition reactions, while the furan and thiazepan rings could engage in aromatic and heterocyclic interactions.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone: This compound is similar in structure but contains a fluorine substituent on the phenyl ring.
2,5-Dimethylfuran: A simpler compound that contains only the furan ring with two methyl substituents.
Uniqueness
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a furan ring, a thiazepan ring, and a phenyl group.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-12-16(14(2)21-13)18(20)19-9-8-17(22-11-10-19)15-6-4-3-5-7-15/h3-7,12,17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAZFCCBYFFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














